1-isopropyl-1H-benzimidazole-2-sulfonic acid
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Overview
Description
1-Isopropyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic compound with the molecular formula C10H12N2O3S and a molecular weight of 240.28 g/mol . This compound is characterized by the presence of a benzimidazole ring substituted with an isopropyl group and a sulfonic acid group. It is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-isopropyl-1H-benzimidazole-2-sulfonic acid typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by sulfonation. One common synthetic route includes the following steps:
Condensation Reaction: 1,2-phenylenediamine reacts with an aldehyde (such as isobutyraldehyde) under acidic conditions to form the benzimidazole core.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-Isopropyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Isopropyl-1H-benzimidazole-2-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-isopropyl-1H-benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-Isopropyl-1H-benzimidazole-2-sulfonic acid can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-sulfonic acid: Lacks the isopropyl group, which may affect its solubility and reactivity.
1-Methyl-1H-benzimidazole-2-sulfonic acid: Contains a methyl group instead of an isopropyl group, leading to differences in steric effects and chemical behavior.
1-Ethyl-1H-benzimidazole-2-sulfonic acid: The ethyl group provides different electronic and steric properties compared to the isopropyl group.
Properties
IUPAC Name |
1-propan-2-ylbenzimidazole-2-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-7(2)12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-7H,1-2H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZNPVDVEUJQJS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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